molecular formula C11H9ClN6 B14207218 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine CAS No. 830347-32-5

8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine

Cat. No.: B14207218
CAS No.: 830347-32-5
M. Wt: 260.68 g/mol
InChI Key: IRNZOOZZEUKRML-UHFFFAOYSA-N
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Description

8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-B]quinoline family, known for their potential therapeutic applications, particularly in anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions . This method is favored for its high yield and compliance with green chemistry protocols.

Industrial Production Methods: Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of commercially available catalysts and reagents ensures cost-effectiveness and scalability. The reaction conditions are optimized to maintain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine is unique due to the presence of the chlorine atom at the 8-position, which can influence its reactivity and biological activity. This chlorine atom can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

830347-32-5

Molecular Formula

C11H9ClN6

Molecular Weight

260.68 g/mol

IUPAC Name

8-chloropyrimido[4,5-b]quinoline-2,4,5-triamine

InChI

InChI=1S/C11H9ClN6/c12-4-1-2-5-6(3-4)16-10-7(8(5)13)9(14)17-11(15)18-10/h1-3H,(H6,13,14,15,16,17,18)

InChI Key

IRNZOOZZEUKRML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3C(=C2N)C(=NC(=N3)N)N

Origin of Product

United States

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